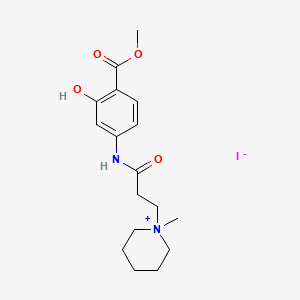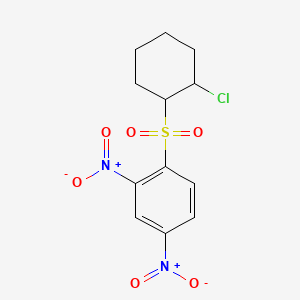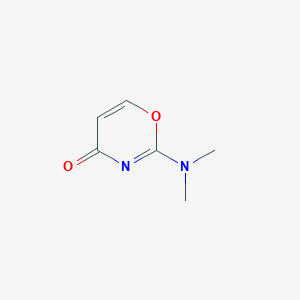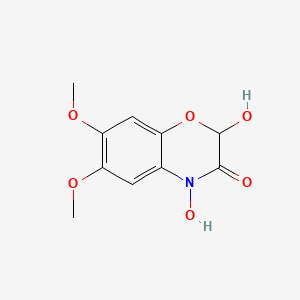
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,5,6-tetrafluoro-4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of mercury-containing waste due to its toxicity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiomercury compounds, while oxidation reactions can produce mercuric oxide derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, although limited due to mercury’s toxicity.
Industry: Potential use in the development of materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism by which Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The fluorinated phenyl group may also contribute to the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(2,3,5,6-tetrafluorophenyl)mercury
- Chloro(4-methoxyphenyl)mercury
- Chloro(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury
Uniqueness
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the methoxy group can participate in hydrogen bonding and other interactions.
Eigenschaften
CAS-Nummer |
66149-51-7 |
|---|---|
Molekularformel |
C7H3ClF4HgO |
Molekulargewicht |
415.13 g/mol |
IUPAC-Name |
chloro-(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H3F4O.ClH.Hg/c1-12-7-5(10)3(8)2-4(9)6(7)11;;/h1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
CTIMDFMQKTVHSG-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)[Hg]Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


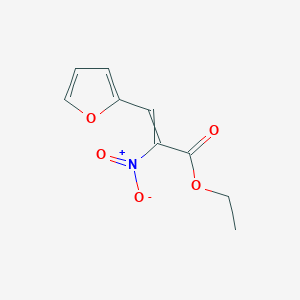

silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

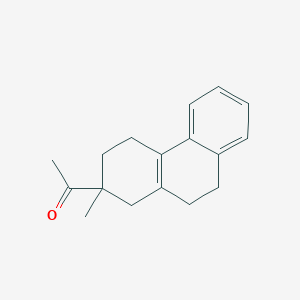
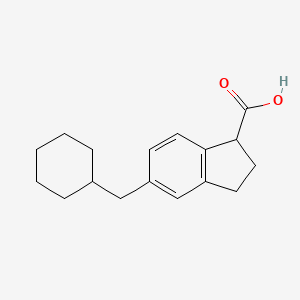
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
